molecular formula C11H21FN2O2 B2733909 Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate CAS No. 2361635-76-7

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate

Cat. No.: B2733909
CAS No.: 2361635-76-7
M. Wt: 232.299
InChI Key: HKLHIEQHZFEHLJ-DKTWLAJQSA-N
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Description

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a fluorocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of tert-butyl carbamate with a fluorocyclobutyl derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium tert-butoxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and fluorocyclobutyl derivatives, such as:

Uniqueness

Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability and reactivity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLHIEQHZFEHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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